N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylbenzamide
Description
N-[2-(6-Formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylbenzamide is a benzamide derivative featuring a 1,3-benzodioxol moiety substituted with formyl and methoxy groups at positions 6 and 7, respectively. The compound’s structure includes an ethyl linker connecting the benzodioxol ring to the N-methylbenzamide group.
Properties
IUPAC Name |
N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-20(19(22)13-6-4-3-5-7-13)9-8-14-10-16-18(25-12-24-16)17(23-2)15(14)11-21/h3-7,10-11H,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGJLGLRWRTHGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC2=C(C(=C1C=O)OC)OCO2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylbenzamide typically involves multi-step organic reactionsThe final step involves the coupling of the benzodioxole derivative with N-methylbenzamide under specific reaction conditions, such as the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylbenzamide involves its interaction with specific molecular targets. The formyl group and benzodioxole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives with Varied Substituents
a. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Contains a benzamide core linked to a hydroxy-tertiary alcohol group.
- Key Differences: The hydroxy group enhances hydrophilicity compared to the methoxy and formyl substituents in the target compound.
- Applications : Used as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization, highlighting the role of hydrogen-bonding motifs .
b. N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide ()
- Structure: Features a triazine-morpholino core and a urea linkage, increasing structural complexity and hydrogen-bonding capacity.
- The ethyl linker in the target compound lacks the dimethylamino group, reducing basicity .
c. 3-Cyclohexyl-1-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-1-methylurea ()
- Structure : Shares the benzodioxol-ethyl chain but replaces benzamide with a urea group.
- Key Differences: The urea moiety provides hydrogen-bond donor/acceptor sites, contrasting with the benzamide’s carbonyl-dominated interactions.
Benzodioxol-Containing Compounds
a. (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide ()
- Structure : Incorporates a thiazolidinedione ring conjugated to a benzamide.
- Key Differences: The thiazolidinedione group is electron-deficient, enabling π-π interactions distinct from the benzodioxol’s electron-rich aromatic system.
b. 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one ()
- Structure : Contains a benzodioxol ring linked to a ketone and ethylamine group.
- Key Differences : The ethylamine side chain introduces basicity, absent in the target compound. The ketone group may confer metabolic instability compared to the formyl group’s aldehyde reactivity .
Heterocyclic Analogs with Sulfur or Nitrogen Modifications
Structural and Functional Analysis Table
Key Insights and Implications
- Reactivity : The formyl group in the target compound distinguishes it from analogs with ketones or amines, offering a site for Schiff base formation or further derivatization.
- Lipophilicity : The benzodioxol and methoxy groups enhance lipophilicity compared to hydroxy-containing analogs, suggesting improved blood-brain barrier penetration.
- Structural Hybrids : Combining the benzodioxol moiety of the target with urea () or triazine () groups could yield compounds with dual hydrogen-bonding and aromatic interaction capabilities.
Biological Activity
N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylbenzamide, a compound with the CAS Number 105701-14-2, has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 279.29 g/mol. Its structure features a benzodioxole moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇NO₅ |
| Molecular Weight | 279.29 g/mol |
| CAS Number | 105701-14-2 |
Synthesis
The compound is synthesized through a series of chemical reactions, primarily involving a Pd-catalyzed C-N cross-coupling method. This method allows for the formation of the amide bond while maintaining the integrity of the benzodioxole structure, which is crucial for its biological activity.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines:
- Prostate Cancer (LNCaP)
- Pancreatic Cancer (MIA PaCa-2)
- Acute Lymphoblastic Leukemia (CCRF-CEM)
The compound exhibited significant cytotoxic effects, with IC50 values indicating its potency against these cell lines. For instance, the IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells.
Interaction with Cannabinoid Receptors
One of the notable biological activities of this compound is its interaction with cannabinoid receptors. It acts as an inverse agonist at the CB2 receptor , which plays a critical role in modulating pain and immune responses. This interaction suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Anticancer Activity : A research study synthesized various derivatives of benzodioxole and tested their anticancer activities. This compound was highlighted for its superior efficacy against multiple cancer types.
- Receptor Binding Studies : Binding affinity assays demonstrated that this compound has a high selectivity for CB2 receptors compared to other similar compounds such as JTE907 and Cannabidiol. These studies indicate that modifications in the structure can enhance receptor interaction and therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
